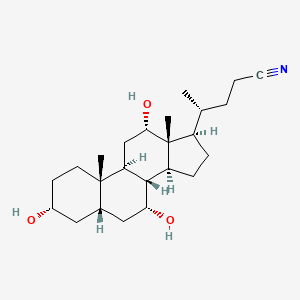amino}propanoic acid CAS No. 2108823-93-2](/img/structure/B6309299.png)
3-{[(t-Butoxy)carbonyl](3-methylbutyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-t-BOC-3-MBA is widely used in scientific research for a variety of applications. It is commonly used as a protecting group for the modification of amino acids and peptides. This allows researchers to modify proteins and peptides without altering their structure or function. It is also used as a building block for the synthesis of various pharmaceuticals and biochemicals. In addition, 3-t-BOC-3-MBA is also used as a reagent in the synthesis of various organic compounds.
Wirkmechanismus
3-t-BOC-3-MBA is a carboxylic acid derivative that acts as a protecting group for the modification of amino acids and peptides. It is also used as a reagent in the synthesis of various organic compounds. The protecting group is able to interact with the functional group of the amino acid or peptide, thereby preventing it from undergoing further reactions. This allows researchers to modify proteins and peptides without altering their structure or function.
Biochemical and Physiological Effects
3-t-BOC-3-MBA has no known direct biochemical or physiological effects. However, its use as a protecting group for the modification of amino acids and peptides can have an indirect effect on biochemical and physiological processes. This is because the modified amino acids or peptides can interact with other molecules in the body, leading to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-t-BOC-3-MBA as a protecting group for the modification of amino acids and peptides has several advantages. It is a relatively simple and inexpensive method for modifying proteins and peptides without altering their structure or function. In addition, 3-t-BOC-3-MBA is also a relatively safe reagent to use in laboratory experiments.
However, there are also some limitations to using 3-t-BOC-3-MBA as a protecting group. It is not suitable for use with proteins or peptides that are sensitive to basic conditions, as the reaction requires the use of a base. In addition, it is not suitable for use with proteins or peptides that are sensitive to acidic conditions, as the reaction requires the use of an acid.
Zukünftige Richtungen
There are several potential future directions for the use of 3-t-BOC-3-MBA. It could be used to synthesize more complex molecules, such as peptide hormones, that are difficult to synthesize using traditional methods. In addition, it could be used to modify proteins and peptides to improve their stability and bioavailability. Finally, it could be used to modify proteins and peptides to increase their solubility, which could lead to more efficient drug delivery.
Synthesemethoden
3-t-BOC-3-MBA is typically synthesized through the condensation of 3-methylbutanal and t-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone. The product of the reaction is then isolated and purified through chromatography and recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-10(2)6-8-14(9-7-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLTZMOFCYRXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)